Alisporivir intermediate-1
Overview
Description
Alisporivir intermediate-1 is a crucial intermediate compound utilized in the synthesis process of Alisporivir, a therapeutic agent employed for the treatment of inflammatory and viral ailments . Alisporivir is a non-immunosuppressive analogue of cyclosporine A and an inhibitor of cyclophilins, with potential antiviral activity .
Preparation Methods
The synthesis of Alisporivir intermediate-1 involves several steps. One method includes the dropwise addition of a solution with triphosgene dissolved in an organic solvent to dissolve H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-alphaAbu-OH, HOAt, and DIC solution under the protection of inert gases . The reaction is carried out multiple times, followed by the addition of an alkaline solution to adjust the pH to alkalinity, and further purification to obtain Alisporivir . This method is simple to operate, high in yield, and high in purity, making it suitable for industrial production .
Chemical Reactions Analysis
Alisporivir intermediate-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include triphosgene, organic solvents, and inert gases . The major products formed from these reactions are intermediates that lead to the final synthesis of Alisporivir .
Scientific Research Applications
Alisporivir intermediate-1 is primarily used in the synthesis of Alisporivir, which has several scientific research applications. Alisporivir is used for the treatment of inflammatory and viral diseases . It has been shown to improve mitochondrial function in skeletal muscle of mdx mice, reduce inflammation, and improve muscle function . Additionally, Alisporivir has been studied for its potential use in treating diabetes mellitus by alleviating mitochondrial dysfunction in skeletal muscles .
Mechanism of Action
Alisporivir intermediate-1, through its final product Alisporivir, exerts its effects by inhibiting cyclophilin A, a protein that plays a crucial role in viral replication . Alisporivir blocks host proteins essential for viral replication, differing from direct-acting antivirals that target viral proteins . This unique mechanism of action makes Alisporivir a promising therapeutic agent for treating viral infections such as hepatitis C .
Comparison with Similar Compounds
Alisporivir intermediate-1 is unique due to its role in synthesizing Alisporivir, a non-immunosuppressive cyclophilin inhibitor with antiviral properties . Similar compounds include cyclosporine A, which is immunosuppressive and used primarily in transplant medicine . Other similar compounds are cyclophilin inhibitors that target viral replication but may have different mechanisms of action and therapeutic applications .
Properties
IUPAC Name |
methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXXMOVYUECHI-FNVMUSLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H132N12O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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